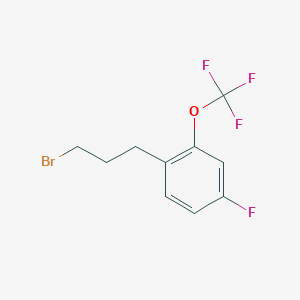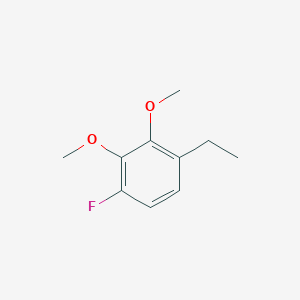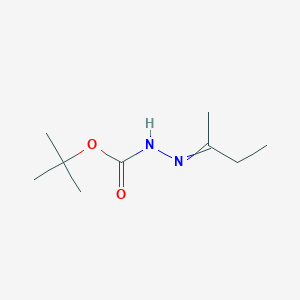
tert-butyl N-(butan-2-ylideneamino)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(butan-2-ylideneamino)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is particularly interesting due to its unique structure and reactivity, making it a valuable intermediate in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(butan-2-ylideneamino)carbamate typically involves the reaction of tert-butyl carbamate with butan-2-one (methyl ethyl ketone) under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then reacts with the carbamate to form the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-(butan-2-ylideneamino)carbamate can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amine.
Substitution: Substitution reactions can occur at the carbamate group, where the tert-butyl group can be replaced with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, aryl halides, and other electrophiles.
Major Products Formed:
Oxidation: Oxidized carbamate derivatives.
Reduction: Corresponding amines.
Substitution: Substituted carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(butan-2-ylideneamino)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its reactivity and stability.
Biology: In biological research, this compound is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amine groups, facilitating the synthesis of complex peptides.
Medicine: this compound is used in the development of new drugs. Its unique structure allows for the modification of drug molecules to improve their pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It acts as a cross-linking agent, improving the mechanical properties and stability of the final products.
Wirkmechanismus
The mechanism of action of tert-butyl N-(butan-2-ylideneamino)carbamate involves its interaction with various molecular targets. In peptide synthesis, it acts as a protecting group for amines, preventing unwanted reactions at the amine site. The compound can be selectively removed under acidic conditions, allowing for the sequential synthesis of peptides.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
tert-Butyl (2-aminophenyl)carbamate: Another carbamate derivative used in the synthesis of pharmaceuticals.
N-Boc-ethylenediamine: A carbamate used in the synthesis of various organic compounds and as a protecting group for amines.
Uniqueness: tert-Butyl N-(butan-2-ylideneamino)carbamate is unique due to its imine functionality, which allows for additional reactivity compared to other carbamates. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Eigenschaften
Molekularformel |
C9H18N2O2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
tert-butyl N-(butan-2-ylideneamino)carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(2)10-11-8(12)13-9(3,4)5/h6H2,1-5H3,(H,11,12) |
InChI-Schlüssel |
SRDPPBNJUNAGNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=NNC(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


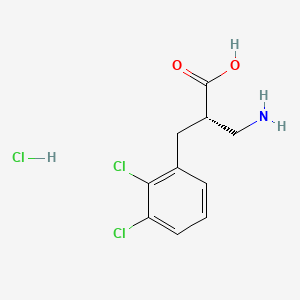
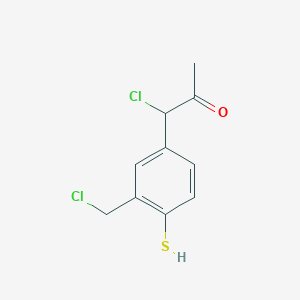
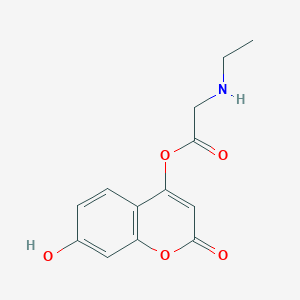
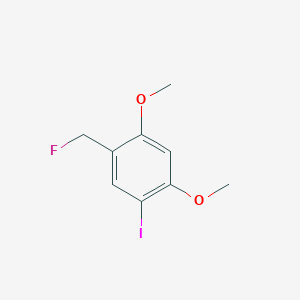
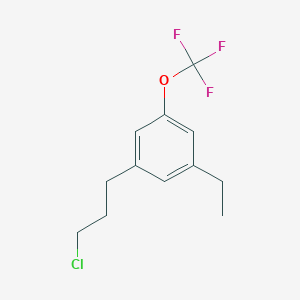
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-](/img/structure/B14049679.png)
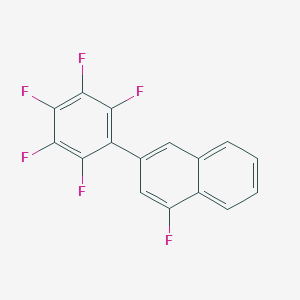
![N-Methylhexahydrofuro[2,3-b]furan-3-amine](/img/structure/B14049687.png)


